(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO3/c28-21-8-10-22(11-9-21)29-25(27(26(29)31)16-14-23(30)15-17-27)20-6-12-24(13-7-20)32-18-19-4-2-1-3-5-19/h1-13,25H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESSSWWEAQUWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione, commonly referred to as compound 194367-70-9, is a complex organic molecule with potential pharmacological applications. This compound belongs to the class of azaspiro compounds and has been the subject of various studies focusing on its biological activities, including analgesic, anti-inflammatory, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 429.48 g/mol. The structure features a spirocyclic framework, which is significant in influencing its biological properties.
| Property | Value |
|---|---|
| CAS Number | 194367-70-9 |
| Molecular Formula | C27H24FNO2 |
| Molecular Weight | 429.48 g/mol |
| Synonyms | (R)-2-(4-fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione |
Analgesic Activity
Research indicates that (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione exhibits significant analgesic properties. In experimental models, such as the writhing test and hot plate test, the compound demonstrated a reduction in pain responses comparable to established analgesics.
- Writhing Test : This test measures the number of writhes induced by acetic acid in mice. The compound showed a dose-dependent reduction in writhes, indicating its potential as an analgesic.
- Hot Plate Test : In this model, the latency to respond to thermal stimuli was significantly increased in animals treated with the compound, suggesting central analgesic effects.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have shown that it can inhibit key inflammatory mediators:
- Cytokine Production : In vitro assays demonstrated that (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- COX Inhibition : Molecular docking studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Neuropharmacological Effects
Preliminary studies suggest that this compound may also have neuroprotective effects:
- Neurotransmitter Modulation : The compound appears to modulate neurotransmitter levels in the brain, potentially providing benefits in conditions like anxiety and depression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione:
- Acute Toxicity Assessment : A study following OECD guidelines indicated low acute toxicity levels in mice, with no observed lethal effects at tested doses. This suggests a favorable safety profile for further pharmacological exploration.
- Histopathological Evaluation : Organs from treated animals were examined histologically, revealing no significant pathological changes associated with treatment, further supporting its safety.
- Molecular Docking Studies : Computational models indicated strong binding affinities to COX enzymes and other pain-related targets, reinforcing the compound's potential as an analgesic and anti-inflammatory agent.
Comparison with Similar Compounds
Diazaspiro[4.5]decane Derivatives
- Compound 13 : 8-Phenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Diazaspiro[4.4]nonane Derivatives
- 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4) Key Differences: Smaller spiro system (4.4 vs. 3.5), absence of fluorophenyl and phenylmethoxy groups.
Functional Analogues with Similar Substituents
Fluorophenyl-Containing Analogues
- Sch 58053-d4 Benzyl Ether (Catalogue: C256196) Structure: (3R,4β,7α)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one-d4 Key Differences: Deuterated form, chlorophenyl substitution, and hydroxyl group at position 5. Implications: Deuterium improves metabolic stability, while the hydroxyl group may alter pharmacokinetics compared to the anhydrous dione in the target compound .
Methoxy/Nitro-Substituted Analogues
- 2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS: 61343-18-8) Key Differences: Methoxyphenyl substituent, smaller spiro system (4.4 vs. 3.5).
- 2-(4-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS: 61343-12-2) Key Differences: Nitro group (strong electron-withdrawing), smaller spiro system. Implications: Nitro groups may confer higher reactivity but reduce bioavailability due to polarity .
Pharmacologically Relevant Spirocyclic Compounds
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Key Differences: Same spiro[3.5] system but with trifluoromethylpyridine and carboxamide groups. Implications: The carboxamide and trifluoromethyl groups enhance binding to hydrophobic pockets in enzymes, suggesting divergent therapeutic targets compared to the target compound .
Comparative Data Table
Key Research Findings
- Fluorine vs. Chlorine/Nitro : Fluorophenyl groups improve metabolic stability and lipophilicity relative to chlorophenyl or nitro-substituted analogs, which may exhibit higher toxicity or reactivity .
- Deuteration Effects : Deuterated analogs like Sch 58053-d4 show prolonged half-lives in preclinical models, suggesting utility in tracer studies .
Preparation Methods
Azaspiro Core Synthesis
A critical step in the preparation of (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione is the construction of the azaspiro[3.5]nonane core structure. Research indicates that tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a valuable precursor for constructing this core structure.
The synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate can be achieved through the following procedure:
- Using tert-butyl 4-methylenepiperidine-1-carboxylate (2.96 g, 15 mmol) as starting material
- Reaction with Zn/Cu couple (6.54 g, 172.5 mmol) in tert-butyl methyl ether (60 mL)
- Addition of 2,2,2-trichloroacetyl chloride in 1,2-dimethoxyethane (20 mL) at 15°C
- Stirring at room temperature overnight
- Careful quenching with saturated ammonium chloride solution (60 mL)
- Purification by column chromatography using ethyl acetate/hexane gradient
This procedure typically yields approximately 15% of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, which serves as a crucial intermediate in the preparation of various azaspiro compounds.
Fluorophenyl Group Introduction
In the synthesis of related compounds, the introduction of fluorinated aryl groups to azaspiro structures has been demonstrated through the use of arylmagnesium bromides. For example, in the synthesis of 2-(2,3-difluorophenyl)-7-azaspiro[3.5]nonane hydrochloride, 2,3-difluorophenylmagnesium bromide was prepared from 1-bromo-2,3-difluorobenzene and isopropyl magnesium chloride in tetrahydrofuran, followed by reaction with the azaspiro precursor.
A similar approach could potentially be employed for introducing the 4-fluorophenyl group to our target compound, using 4-fluorophenylmagnesium bromide or similar reactive intermediates.
Synthesis of Related Compounds with Structural Similarities
Preparation of Oxazolidinone Intermediates
The synthesis of compounds containing 4-fluorophenyl groups and oxazolidinone structures provides valuable insights into potential synthetic routes for our target compound. For example, the preparation of (4S)-4-phenyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one involves:
- Reaction of 5-(4-fluorophenyl)-5-oxopentanoic acid (100.0 mmol) with 4-dimethylaminopyridine (133.0 mmol) in N,N-dimethylformamide
- Addition of trimethylacetyl chloride (133.0 mmol) at low temperature (2-5°C)
- Addition of (S)-(+)-4-phenyl-2-oxazolidinone (100.0 mmol) and additional 4-dimethylaminopyridine
- Stirring at 30-35°C for 2 hours
- Crystallization from isopropanol
This procedure yields 85.7% of the desired product, demonstrating efficient incorporation of the 4-fluorophenyl moiety.
Alternative Synthetic Approaches
An alternative approach for similar compounds involves using N,N'-dicyclohexylcarbodiimide as a coupling agent:
- Reaction of 5-(4-fluorophenyl)-5-oxopentanoic acid with (S)-4-phenyloxazolidine-2-one and 4-dimethylaminopyridine in dichloromethane
- Addition of N,N'-dicyclohexylcarbodiimide in dichloromethane
- Stirring for 2 hours
- Filtration to remove by-products
- Washing with 6N HCl, water, and saturated sodium chloride
- Crystallization from methanol and water
This method provides a yield of approximately 86%, suggesting it could be an efficient approach for introducing similar structural elements in our target compound.
The stereoselective introduction of the 4-fluorophenyl and 4-(phenylmethoxy)phenyl groups would require careful control of reaction conditions to achieve the desired (R)-configuration at position 3. This might involve:
- Selective N-arylation to introduce the 4-fluorophenyl group
- Stereoselective C-arylation to introduce the 4-(phenylmethoxy)phenyl group with the correct configuration
Proposed Reaction Sequence
A potential synthetic sequence might involve:
- Formation of the azaspiro[3.5]nonane core
- Introduction of the 4-fluorophenyl group at the nitrogen position
- Stereoselective introduction of the 4-(phenylmethoxy)phenyl group
- Oxidation and functional group transformations to complete the 1,7-dione moiety
Table 1 summarizes potential reaction conditions for key steps in this synthesis:
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| Azaspiro core formation | tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride | 15°C to RT, overnight | tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| N-arylation | 4-fluorophenyl halide or boronic acid, base, transition metal catalyst | 60-80°C, 12-24h | N-(4-fluorophenyl) intermediate |
| C-arylation | 4-(phenylmethoxy)phenyl organometallic reagent, chiral catalyst | -78 to 0°C, 4-8h | Stereoselective introduction of 4-(phenylmethoxy)phenyl group |
| Functional group transformation | Oxidizing agents, deprotection reagents | Variable conditions | Completion of 1,7-dione structure |
Analytical Characterization
While specific analytical data for (R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione is limited in the available sources, characterization of the compound would likely involve:
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR)
- Mass Spectrometry (MS)
- Infrared (IR) spectroscopy
- Ultraviolet-Visible (UV-Vis) spectroscopy
Chirality Determination
- Optical rotation measurement
- Chiral HPLC analysis
- X-ray crystallography for absolute configuration determination
Synthetic Challenges and Considerations
Stereoselectivity
Achieving the correct (R)-configuration at position 3 represents a significant synthetic challenge. Potential approaches include:
- Use of chiral auxiliaries or catalysts
- Kinetic resolution of racemic mixtures
- Stereoselective reactions with existing chiral centers
Regioselectivity
Selective functionalization of the azaspiro core to introduce substituents at specific positions requires careful control of reaction conditions and protecting group strategies.
Optimization Parameters
Several parameters would need optimization for an efficient synthesis:
- Reaction temperature and time
- Solvent selection
- Catalyst type and loading
- Order of synthetic operations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
